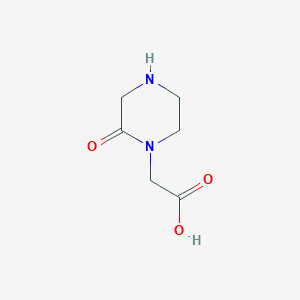

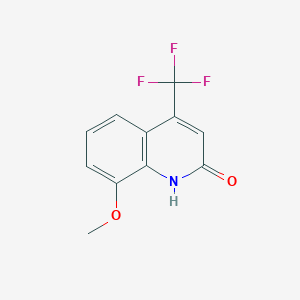

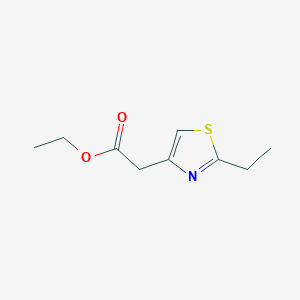

![molecular formula C15H24BNO3S B1323158 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine CAS No. 364794-85-4](/img/structure/B1323158.png)

4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine

説明

The compound "4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine" is a molecule that likely contains a boronate ester functional group, given the presence of a 1,3,2-dioxaborolan-2-yl moiety, which is common in boronic acid derivatives. This structure suggests potential utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. The morpholine and thiophene rings imply potential biological activity, as these substructures are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds with dioxaborolan-2-yl groups has been reported through multi-step substitution reactions. For example, the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves a series of reactions confirmed by various spectroscopic methods, including FTIR, NMR, and mass spectrometry . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds containing the dioxaborolan-2-yl group has been studied using X-ray diffraction and density functional theory (DFT). These studies have shown that the DFT-optimized structures are consistent with the crystal structures obtained from X-ray diffraction, indicating the reliability of DFT for predicting the geometry of such molecules . The presence of the morpholine and thiophene rings would contribute to the overall molecular geometry, potentially affecting the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with dioxaborolan-2-yl groups are typically involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for constructing carbon-carbon bonds in organic synthesis. The morpholine moiety in the compound could also participate in various chemical reactions, given its nucleophilic character and ability to form hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals. These properties are crucial for understanding the reactivity and interaction of the compound with other molecules. For instance, the molecular electrostatic potential can indicate regions of the molecule that are likely to undergo nucleophilic or electrophilic attack, while the frontier molecular orbitals can give information about the compound's ability to participate in chemical reactions .

科学的研究の応用

1. Mutagenicity Testing and Toxicokinetics

4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine, as part of a class of compounds involving arylboronic acids and esters, has been evaluated for mutagenicity testing and toxicokinetics. This involves assessing its potential for DNA damage in specific biological environments (Masuda‐Herrera et al., 2020).

2. Crystal Structure and Physicochemical Properties

Research on compounds structurally similar to 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine focuses on their synthesis, crystal structure, and physicochemical properties. Studies involve the use of spectroscopy, mass spectrometry, and density functional theory (DFT) for molecular structure analysis, which helps in understanding their behavior and potential applications in various fields (Huang et al., 2021).

3. Synthesis and Use in DNA-Dependent Protein Kinase Inhibition

Amino-substituted biphenyls, synthesized through processes involving compounds like 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine, have been evaluated for their potential in inhibiting DNA-dependent protein kinase. This exploration is significant for pharmaceutical applications, especially in targeting specific cellular processes and disease treatments (Rodríguez-Arístegui et al., 2011).

4. Potential in Antimicrobial and Antifungal Applications

The compound has been studied in the context of antimicrobial and antifungal applications. This includes assessing its effects on specific bacterial strains and tumor cells, suggesting its potential in developing new therapeutic agents (Bushuieva et al., 2022).

Safety And Hazards

将来の方向性

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions could include the development of new synthetic methods using these compounds, or the exploration of their use in the synthesis of complex organic molecules .

特性

IUPAC Name |

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3S/c1-14(2)15(3,4)20-16(19-14)12-9-13(21-11-12)10-17-5-7-18-8-6-17/h9,11H,5-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUMGAXTCHBNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634141 | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine | |

CAS RN |

364794-85-4 | |

| Record name | 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。